C19H22ClN

Description

Diverse Structural Architectures Encompassing the C19H22ClN Molecular Formula

The molecular formula this compound is not confined to a single molecular entity but rather describes a range of isomers, each with a unique three-dimensional arrangement of atoms. These diverse structural architectures are primarily categorized into distinct chemical scaffolds, with the most prominent being the triphenylethylene (B188826) derivatives.

Triphenylethylene Scaffold: This is the most extensively studied structural class for this compound. A key feature of this scaffold is a central carbon-carbon double bond substituted with three phenyl rings and a side chain containing the chloro and amine functionalities. A prime example is Clomifene (B125282) , which exists as two geometric isomers: enclomiphene (B195052) ((E)-isomer) and zuclomiphene (B94539) ((Z)-isomer). The spatial arrangement of the substituents around the double bond is crucial for their biological activity.

Diphenylpropylamine Scaffold: Another structural class is the diphenylpropylamines. These compounds feature a propyl chain with two phenyl groups attached to the same carbon atom. While a broad class of pharmaceuticals, specific examples with the this compound formula are less common in prominent research literature but represent a potential area for exploration.

Cinnamylamine Scaffold: A less common but structurally distinct architecture is represented by compounds like N-benzyl-n-(2-chloroethyl)-o-methylcinnamylamine . This molecule features a cinnamyl group (a three-carbon chain with a double bond, attached to a phenyl ring) with benzyl (B1604629) and chloroethyl substituents on the nitrogen atom.

These diverse scaffolds highlight the versatility of the this compound formula, allowing for a wide range of molecular shapes and electronic properties.

Significance of this compound Scaffolds in Contemporary Chemical Science

The significance of this compound scaffolds, particularly the triphenylethylene derivatives, lies predominantly in their role as Selective Estrogen Receptor Modulators (SERMs) . SERMs are a class of compounds that bind to estrogen receptors but have different effects in different tissues. They can act as estrogen agonists (mimicking estrogen) in some tissues while acting as estrogen antagonists (blocking estrogen) in others. This tissue-selective activity is of immense therapeutic value.

Clomifene, for instance, is widely used in the treatment of infertility in women. wikipedia.org Its anti-estrogenic effect on the hypothalamus leads to an increase in the hormones that stimulate ovulation. wikipedia.org Beyond fertility, these compounds have been investigated for their potential in treating other conditions. The development of SERMs like tamoxifen (B1202) (a structurally related compound) has revolutionized the treatment of hormone receptor-positive breast cancer. nih.gov The study of this compound compounds contributes to the broader understanding of structure-activity relationships in SERMs, guiding the design of new drugs with improved efficacy and fewer side effects.

The table below summarizes key compounds with the this compound formula and their primary area of significance.

| Compound Name | Structural Scaffold | Primary Significance |

| Enclomiphene | Triphenylethylene | Selective Estrogen Receptor Modulator (SERM) |

| Zuclomiphene | Triphenylethylene | Selective Estrogen Receptor Modulator (SERM) |

| N-benzyl-n-(2-chloroethyl)-o-methylcinnamylamine | Cinnamylamine | Chemical research intermediate |

Foundational Research Trajectories and Paradigm Shifts in this compound Chemistry

The research trajectory of this compound compounds is intrinsically linked to the broader history of non-steroidal estrogen antagonists. The initial discovery and development of these molecules were not aimed at their current therapeutic applications, marking significant paradigm shifts in medicinal chemistry.

From Contraception to Fertility Treatment: In the mid-20th century, pharmaceutical research was heavily invested in developing oral contraceptives. nih.govnih.gov Compounds with anti-estrogenic properties were initially synthesized with the goal of preventing pregnancy. nih.gov However, clinical studies with compounds like clomifene revealed an unexpected outcome: instead of preventing ovulation, they induced it in anovulatory women. nih.gov This serendipitous discovery represented a major paradigm shift, transforming a failed contraceptive into a cornerstone of fertility treatment. nih.gov Clomifene was synthesized in 1956 and approved for medical use in the United States in 1967, heralding the era of assisted reproductive technology. wikipedia.org

From Fertility to Cancer Therapy: The anti-estrogenic properties of the triphenylethylene scaffold also suggested their potential in treating hormone-sensitive cancers, particularly breast cancer. The development of tamoxifen, a compound closely related to clomifene, exemplified this second paradigm shift. Initially explored for other indications, its efficacy in treating and preventing breast cancer was a landmark achievement in oncology. nih.gov This shift underscored the potential of modulating hormone receptors as a targeted cancer therapy strategy.

Contemporary Challenges and Prospective Avenues in this compound Investigations

Despite the successes, research into this compound and related compounds faces several contemporary challenges that are paving the way for new avenues of investigation.

Overcoming Drug Resistance: A significant challenge in the long-term use of SERMs like tamoxifen is the development of drug resistance in cancer cells. nih.govnih.govuc.edu Understanding the molecular mechanisms behind this resistance is a major focus of current research. uc.edu Prospective avenues include the development of novel this compound analogs or combination therapies that can overcome or bypass these resistance pathways. nih.gov

The Quest for the "Ideal" SERM: The ideal SERM would exhibit beneficial estrogenic effects on bone, the cardiovascular system, and the brain, while having potent anti-estrogenic effects in breast and uterine tissue, thereby minimizing side effects. nih.gov The search for such a molecule drives much of the current research in this area. This involves fine-tuning the structure of the this compound scaffold to achieve a more desirable tissue-selectivity profile.

Stereoselective Synthesis: The synthesis of triphenylethylene derivatives with specific geometric isomerism (E or Z) remains a synthetic challenge. nih.gov Developing efficient and highly stereoselective synthetic methods is crucial for producing pure isomers for pharmacological evaluation, as the biological activity of enclomiphene and zuclomiphene differs significantly.

Exploring New Therapeutic Applications: While the primary focus has been on fertility and cancer, researchers are exploring other potential applications for this compound compounds and other SERMs. These include osteoporosis, and potentially neurodegenerative diseases. nih.govbmj.com The ability to modulate estrogen receptors in various tissues opens up a wide range of therapeutic possibilities that are yet to be fully explored.

Properties

Molecular Formula |

C19H22ClN |

|---|---|

Molecular Weight |

299.8 g/mol |

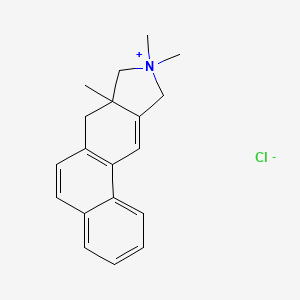

IUPAC Name |

7a,9,9-trimethyl-8,10-dihydro-7H-naphtho[1,2-f]isoindol-9-ium;chloride |

InChI |

InChI=1S/C19H22N.ClH/c1-19-11-15-9-8-14-6-4-5-7-17(14)18(15)10-16(19)12-20(2,3)13-19;/h4-10H,11-13H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

RXSMVULHZSNEQK-UHFFFAOYSA-M |

Canonical SMILES |

CC12CC3=C(C=C1C[N+](C2)(C)C)C4=CC=CC=C4C=C3.[Cl-] |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for C19h22cln Chemical Entities

Strategic Design and Optimization of Synthetic Pathways for C19H22ClN Core Structures

The efficient synthesis of the this compound framework hinges on the strategic selection of precursors and the optimization of reaction conditions to maximize yield and purity. A common approach involves the formation of carbon-nitrogen bonds, which can be achieved through several key methodologies.

Rational Selection of Precursors and Reagents

The construction of a tertiary amine core, such as that in N-benzyl-N-ethyl-2-phenylethanamine, can be approached from multiple retrosynthetic disconnections. A prevalent strategy is the sequential N-alkylation of a primary amine or the reductive amination of a carbonyl compound.

For instance, a common synthetic route involves the reaction of a phenethylamine derivative with appropriate alkylating agents. Reductive amination, a powerful and widely used method for C-N bond formation, offers a controlled and efficient pathway. nih.govias.ac.in This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.gov

A representative set of precursors for the synthesis of a this compound core structure via reductive amination is detailed in the table below.

| Precursor 1 | Precursor 2 | Reducing Agent | Product Core Structure |

| Phenylacetaldehyde | N-Benzylethylamine | Sodium triacetoxyborohydride | N-benzyl-N-ethyl-2-phenylethanamine |

| Benzaldehyde | N-Ethyl-2-phenylethylamine | Sodium cyanoborohydride | N-benzyl-N-ethyl-2-phenylethanamine |

| Acetophenone | N-Benzyl-N-ethylamine | Catalytic Hydrogenation (e.g., Pd/C) | N-benzyl-N-ethyl-1-phenylethanamine |

Investigation of Reaction Mechanisms and Kinetics in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound entities. In reductive amination, the initial step is the formation of a hemiaminal, which then dehydrates to form an iminium ion. The rate of this step is often pH-dependent. The subsequent reduction of the iminium ion by a hydride reagent is typically the rate-determining step. The choice of reducing agent is critical; reagents like sodium triacetoxyborohydride are favored as they are mild enough not to reduce the starting carbonyl compound but are sufficiently reactive to reduce the intermediate iminium ion.

Exploitation of Catalytic Systems for Enhanced Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of this compound structures, various catalytic systems are employed.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical approach for the N-alkylation of amines with alcohols. This process, often catalyzed by transition metal complexes (e.g., ruthenium, iridium), involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen for the reduction step is provided by the initial oxidation of the alcohol, with water being the only byproduct.

| Catalyst | Amine | Alcohol | Product |

| [Ru(p-cymene)Cl2]2 | 2-Phenylethylamine | Benzyl (B1604629) alcohol & Ethanol | N-benzyl-N-ethyl-2-phenylethanamine |

| Iridium complexes | Aniline derivatives | Substituted benzyl alcohols | N-benzylanilines |

Application of Innovative Synthetic Techniques

To further enhance the efficiency and sustainability of synthesizing this compound compounds, several innovative techniques have been adopted.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. This technique utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, leading to the formation of reactive intermediates that can participate in bond-forming reactions.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of N-alkylated amines has been successfully demonstrated in flow systems, often with heterogeneous catalysts, allowing for easier product purification.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly heating the reaction mixture. This technique has been applied to the synthesis of N-benzylamines and other related structures, often leading to higher yields in shorter reaction times compared to conventional heating. echemi.com

Regioselective and Stereoselective Syntheses of this compound Isomers

For this compound isomers possessing stereocenters, controlling the stereochemical outcome of the synthesis is of paramount importance, particularly in the context of medicinal chemistry where different enantiomers can exhibit distinct biological activities.

Asymmetric reduction of a prochiral imine intermediate is a common strategy to introduce chirality. This can be achieved using chiral reducing agents or, more commonly, a chiral catalyst in a hydrogenation or transfer hydrogenation reaction. For example, the asymmetric hydrogenation of an imine derived from acetophenone and N-benzyl-N-ethylamine, using a chiral rhodium or iridium catalyst, can provide enantiomerically enriched N-benzyl-N-ethyl-1-phenylethanamine.

The regioselectivity of N-alkylation becomes critical when starting with amines that have multiple reactive sites. For instance, in the alkylation of substituted anilines, the position of substitution on the aromatic ring can influence the reactivity of the amino group.

Derivatization and Functionalization Strategies for this compound Analogues

Once the core this compound structure is assembled, further derivatization and functionalization can be carried out to explore structure-activity relationships or to fine-tune the properties of the molecule.

Functional groups on the aromatic rings of the benzyl or phenethyl moieties can be introduced either at the precursor stage or on the final product. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl rings, followed by further transformations of the newly introduced groups.

The nitrogen atom itself can also be a site for further functionalization. For instance, the tertiary amine can be oxidized to an N-oxide, or in some cases, dealkylation can occur to generate secondary amines, which can then be re-functionalized with different alkyl groups.

Advanced Spectroscopic and Crystallographic Characterization of C19h22cln Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Sertraline. It provides detailed information about the chemical environment of individual atoms.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Sertraline, COSY spectra would reveal correlations between the protons within the tetrahydronaphthalene ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon skeleton of Sertraline.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This technique is vital for piecing together the different fragments of the molecule, such as connecting the dichlorophenyl ring to the tetrahydronaphthalene core.

A predicted ¹H NMR spectrum for Sertraline is available, and experimental spectra have been used to compare different brands of Sertraline tablets. drugbank.comresearchgate.net The signals from the active ingredient can be clearly distinguished from excipients like magnesium stearate. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Sertraline

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| CH-N | 3.5 - 4.0 | Multiplet |

| CH-Ar | 4.0 - 4.5 | Multiplet |

| CH₂ | 1.5 - 2.5 | Multiplet |

| N-CH₃ | 2.5 - 3.0 | Singlet |

| NH | 8.5 - 9.5 | Broad Singlet |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions.

The stereochemistry of Sertraline is critical to its biological activity. The active form is the (1S, 4S) stereoisomer. iucr.org NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are pivotal in determining the relative stereochemistry of chiral centers. By observing through-space interactions between protons, the cis relationship between the methylamino group at C-1 and the dichlorophenyl group at C-4 in the tetrahydronaphthalene ring can be confirmed. Conformational analysis, aided by computational modeling, reveals that the two phenyl rings are approximately perpendicular to each other, and the unsaturated ring adopts a half-chair conformation. iucr.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Sertraline hydrochloride has been analyzed through both experimental measurements and computational calculations. nih.gov Key vibrational modes include N-H stretching, C-H stretching of the aromatic and aliphatic regions, and scissoring vibrations of the NH₂ group. nih.govaps.org

Raman Spectroscopy: The Raman spectrum of Sertraline shows a prominent peak corresponding to the N-H stretching vibration mode around 3539 cm⁻¹. aps.org The C-H stretching vibrations are observed in the region between 3004 and 3230 cm⁻¹. aps.org

Table 2: Key Vibrational Frequencies for Sertraline

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretching | ~3539 | Raman |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR/Raman |

| C-H (aliphatic) | Stretching | 2850 - 3000 | IR/Raman |

| NH₂ | Scissoring | ~1651 | IR |

Electronic Spectroscopy (UV-Visible) for Chromophoric Characterization

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, particularly in systems with chromophores (light-absorbing groups). The aromatic rings in Sertraline act as chromophores. The UV-Vis spectrum of Sertraline shows absorption maxima at approximately 195 nm and 270 nm. sielc.comresearchgate.net The absorption is influenced by the pH of the medium. sielc.com In acidic mobile phases (pH ≤ 3), these are the characteristic absorption peaks. sielc.com Other studies have reported absorption maxima at 228.0 nm and 274 nm. ijpsjournal.com The extent of conjugation in the molecule is a key factor determining the wavelength of maximum absorption.

Table 3: UV-Visible Absorption Maxima for Sertraline

| Reported λmax (nm) | Solvent/Conditions |

|---|---|

| 195, 270 | Acidic mobile phase (pH ≤ 3) sielc.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. nih.gov The molecular ion of Sertraline is observed at an m/z of 306.08108. nih.gov

Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) reveals the structure of the molecule. For Sertraline, the primary fragmentation product ions are observed at m/z 275.03888 and 158.97628. nih.govoup.com The transition of m/z 306.3 → 275.2 is commonly used for quantification of Sertraline. oup.com

Table 4: High-Resolution Mass Spectrometry Data for Sertraline

| Ion | m/z (Observed) |

|---|---|

| Molecular Ion [M]⁺ | 306.08108 nih.gov |

| Fragment Ion 1 | 275.03888 nih.gov |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. carleton.edu Studies on Sertraline hydrochloride have provided definitive structural data. iucr.orgresearchgate.net

The crystal structure determination of the (1S, 4S) stereoisomer confirms the absolute configuration. iucr.org Sertraline hydrochloride is known to exist in different polymorphic forms, with at least two forms (I and II) crystallizing in the same orthorhombic space group but differing in their molecular conformation. researchgate.netresearchgate.net

The analysis reveals key structural features:

The two phenyl rings are nearly perpendicular to each other. iucr.org

The unsaturated ring of the tetrahydronaphthalene system is in a half-chair conformation. iucr.org

The distance between the center of the halogen-substituted phenyl ring and the amino nitrogen atom is approximately 6.5 Å. iucr.org

In the crystal lattice, hydrogen bonds are formed between the nitrogen atoms and the chloride anions. researchgate.net

Table 5: Crystallographic Data for Sertraline Hydrochloride (Form II)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.883 (1) |

| b (Å) | 13.911 (3) |

| c (Å) | 17.589 (4) |

| V (ų) | 1684.1 (6) |

| Z | 4 |

| Temperature (K) | 273 |

Data obtained from Ravikumar et al. (2006). researchgate.net

Table of Compound Names

| Compound Name |

|---|

| Sertraline |

| Sertraline Hydrochloride |

Crystal Packing Analysis and Lattice Parameters

The arrangement of molecules in a crystal, known as crystal packing, is governed by the drive to achieve the most thermodynamically stable state. This arrangement is quantitatively described by the unit cell, the fundamental repeating unit of the crystal, and its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

For a molecule with the complexity of C19H22ClN, which likely contains aromatic rings and a substituted amine group, the crystal packing would be a delicate balance of shape-fitting and the optimization of intermolecular interactions. The specific crystal system (e.g., monoclinic, orthorhombic) and space group would be determined through single-crystal X-ray diffraction studies.

Table 1: Representative Lattice Parameters for Analogous Chloro-N-Aromatic Compounds

| Compound Formula | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| C₁₆H₁₆ClN | Monoclinic | 7.198 | 12.398 | 15.865 | 90 | 102.296 | 90 | 1383.3 |

| C₁₅H₁₄ClN | Monoclinic | - | - | - | - | - | - | - |

Note: Data for this compound is not available. The table presents data from a closely related structure to illustrate typical lattice parameter values. The complete dataset for C₁₅H₁₄ClN was not fully retrieved in the search.

The volume of the unit cell is a critical parameter that, in conjunction with the number of molecules per unit cell (Z), provides the calculated density of the crystal. These parameters are unique fingerprints of a specific crystalline form.

Analysis of Intermolecular Non-Covalent Interactions

The forces that hold molecules together in a crystal lattice, while weaker than covalent bonds, are paramount in determining the crystal's stability and properties. For this compound, a molecule containing hydrogen, carbon, chlorine, and nitrogen atoms, several types of non-covalent interactions are anticipated to play a significant role.

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. This is a highly directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair of electrons on the nitrogen atom or the π-system of an aromatic ring. These interactions, denoted as C-Cl···N or C-Cl···π, can be as significant as conventional hydrogen bonds in directing crystal packing.

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph, having a different crystal packing and/or molecular conformation, can exhibit distinct physicochemical properties. Given the conformational flexibility that may be present in a molecule like this compound, the existence of multiple polymorphic forms is a distinct possibility. The identification and characterization of different polymorphs are critical, as they can have significant implications for properties such as solubility and stability.

Furthermore, the technique of co-crystallization offers a pathway to modify the solid-state properties of a compound. A co-crystal is a crystalline material composed of two or more different molecules in a stoichiometric ratio. By selecting appropriate co-formers that can interact with this compound through hydrogen bonding, halogen bonding, or other non-covalent interactions, it may be possible to create novel solid forms with tailored properties. Studies in this area would involve screening various co-formers and employing techniques such as solution crystallization or solid-state grinding to generate and characterize new co-crystalline phases.

Computational Chemistry and Theoretical Investigations of C19h22cln Compounds

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical methods are employed to understand the electronic structure of molecules, which governs their chemical properties. These calculations provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comyoutube.com A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the equilibrium structure. mdpi.com

By calculating the energy for various atomic arrangements, researchers can map out the potential energy surface, or energy landscape, of a molecule. This landscape reveals stable conformations (local energy minima) and the energy barriers required to transition between them (transition states). Such information is crucial for understanding molecular stability and reaction pathways. DFT calculations are performed using various functionals and basis sets, with choices like B3LYP and cc-pVQZ being common for achieving a balance between accuracy and computational cost. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. wikipedia.orgnumberanalytics.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. wikipedia.orgnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. chemrxiv.org A small gap suggests that the molecule can be easily excited, making it more reactive. Analysis of the nodal properties and spatial distribution of these orbitals helps predict how molecules will interact and the regioselectivity of chemical reactions. youtube.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique that illustrates the charge distribution within a molecule. rsc.orgresearchgate.net It is used to predict how a molecule will interact with other charged species. The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. rsc.org

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions that are relatively neutral. This visual guide is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. nih.govnih.govmdpi.com This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to a nearby empty (acceptor) orbital. mdpi.com

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value signifies a stronger interaction, indicating greater stabilization of the molecule due to electron delocalization. NBO analysis is therefore instrumental in understanding the underlying electronic factors that contribute to molecular stability and structure. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. rsc.org This technique is particularly useful for exploring the conformational landscape of flexible molecules, allowing researchers to observe how a molecule samples different shapes and orientations in response to its environment. rsc.org

MD simulations provide insights into the dynamic behavior of molecules, such as protein folding, ligand binding, and the properties of materials at the atomic level. The simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system. rsc.org

In Silico Screening and Virtual Ligand Design Principles

In silico screening, or virtual screening, is a computational technique used extensively in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. This process significantly reduces the time and cost associated with experimental high-throughput screening.

Virtual screening can be structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of molecules known to interact with the target is used to guide the search. The principles of virtual ligand design involve creating or modifying molecules computationally to improve their binding affinity, selectivity, and pharmacokinetic properties before they are synthesized and tested in the lab.

Compound Names Mentioned

As no specific compounds with the formula C19H22ClN were analyzed in this article, no corresponding table of compound names is provided.

Crystal Structure Prediction and Lattice Energy Minimization

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal structures (polymorphs) of a given molecule from its chemical diagram alone. The underlying principle of CSP is the hypothesis that the experimentally observable crystal structure corresponds to a minimum in the lattice energy landscape. The process is a significant challenge in computational chemistry due to the high dimensionality of the problem, involving the molecule's orientation and position within the crystal lattice.

The general workflow for CSP involves two main stages: the generation of a diverse set of plausible crystal packings and the subsequent ranking of these structures based on their calculated lattice energies.

Trial Structure Generation: Initially, a large number of trial crystal structures are generated. This is often accomplished using algorithms that sample various combinations of space groups, molecular conformations, and packing arrangements. Methods like quasi-random sampling are employed to efficiently explore the vast conformational space. For a flexible molecule, such as an isomer of this compound, the conformational flexibility of the molecule itself is also a critical variable that must be considered during the search.

Lattice Energy Minimization: Each generated trial structure undergoes lattice energy minimization. This is a crucial step where the geometry of the crystal lattice is optimized to find the nearest local energy minimum. The lattice energy is the sum of the intermolecular and intramolecular energies.

The intermolecular interactions are typically calculated using a combination of methods. In the initial stages, computationally less expensive atom-atom force fields are often used to rapidly screen a large number of structures. For the most promising low-energy structures, more accurate and computationally intensive methods are employed. These can include anisotropic atom-atom potentials or, for higher accuracy, quantum mechanical methods like dispersion-corrected density functional theory (DFT-D). The intramolecular energy, which accounts for the conformational energy of the molecule within the crystal, is also a critical component of the total lattice energy.

For a hypothetical this compound compound, such as N-(4-chlorobenzyl)-N-ethyl-1,2-diphenylethan-1-amine, a CSP study would aim to identify its most likely crystal packing arrangements. The results of such a study are typically presented in a crystal energy landscape plot, which shows the relative energies of the predicted structures.

Below is an illustrative data table representing the kind of output one might expect from a CSP study on a this compound isomer. The table shows the key crystallographic data for several predicted low-energy polymorphs.

| Predicted Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Relative Lattice Energy (kJ/mol) |

| Form I | P2₁/c | 10.5 | 12.1 | 14.3 | 95.2 | 1805 | 0.0 |

| Form II | P-1 | 8.9 | 11.2 | 10.8 | 105.3 | 1040 | 1.5 |

| Form III | P2₁2₁2₁ | 7.5 | 15.4 | 16.2 | 90.0 | 1870 | 3.2 |

| Form IV | C2/c | 20.1 | 5.9 | 17.8 | 112.4 | 1955 | 4.8 |

Note: The data in this table is hypothetical and serves as an example of typical results from a CSP calculation.

The accurate prediction of crystal structures is vital in fields such as pharmaceuticals and materials science, as different polymorphs of a compound can exhibit significantly different physical properties, including solubility, stability, and bioavailability.

QSAR (Quantitative Structure-Activity Relationship) Methodologies for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nist.gov These models are a cornerstone of computational drug design, enabling the prediction of the activity of novel compounds and guiding the synthesis of more potent molecules. materialsproject.orgdocbrown.info A QSAR study is performed on a series of structurally related compounds, known as congeners.

For a series of compounds that includes an isomer of this compound, a QSAR study would involve several key steps:

Dataset Selection: A dataset of compounds with known biological activities is compiled. For example, a series of substituted tetrahydroquinoline derivatives could be studied for their inhibitory activity against a particular enzyme. One of these derivatives could be designed to have the molecular formula this compound.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).

Model Development: Statistical methods are used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed. This is typically done using a test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to evaluate the model's robustness and predictive ability.

Consider a hypothetical QSAR study on a series of tetrahydroquinoline derivatives designed as inhibitors of a specific biological target. A derivative with the formula this compound, such as 6-chloro-1-isobutyl-2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, could be included in this series.

The following table illustrates a hypothetical dataset for such a QSAR study:

| Compound | Structure | Experimental Activity (pIC50) | LogP | Molecular Weight | Polar Surface Area (Ų) |

| 1 | R = H | 5.2 | 4.1 | 249.3 | 12.0 |

| 2 | R = CH3 | 5.5 | 4.5 | 263.4 | 12.0 |

| 3 (this compound) | R = isobutyl, with Cl | 6.8 | 5.9 | 299.8 | 12.0 |

| 4 | R = Benzyl (B1604629) | 6.2 | 6.0 | 339.5 | 12.0 |

Note: The structures and data are hypothetical for illustrative purposes.

A resulting QSAR model might take the form of an equation like: pIC50 = 0.8 * LogP - 0.01 * Molecular Weight + 2.5

This equation would suggest that increasing lipophilicity (LogP) and decreasing molecular weight could lead to higher inhibitory activity for this series of compounds. Such models provide valuable guidance for the rational design of new, more effective molecules.

The statistical quality of a QSAR model is paramount. A table summarizing the statistical validation of a hypothetical model is presented below.

| Statistical Parameter | Value |

| R² (squared correlation coefficient) | 0.92 |

| Q² (cross-validated R²) | 0.85 |

| Standard Error of Estimate | 0.25 |

| F-statistic | 85.3 |

Note: These statistical values are hypothetical and represent a well-performing QSAR model.

Preclinical Mechanistic and Biological Relevance Studies of C19h22cln Analogues

Investigation of Molecular Targets and Binding Affinities in Preclinical Models

The therapeutic and off-target effects of C19H22ClN and its analogues are largely dictated by their binding affinities to a range of neurotransmitter receptors and transporters. Preclinical studies utilizing radioligand binding assays have quantified these interactions, providing a molecular basis for their pharmacological activities.

Nortriptyline (B1679971), the parent compound, demonstrates a strong affinity for the norepinephrine transporter (NET), with reported Ki values around 3.18 to 6.3 nM. Its affinity for the serotonin transporter (SERT) is moderate. This preferential inhibition of norepinephrine reuptake is a hallmark of secondary amine tricyclic antidepressants.

Beyond the monoamine transporters, nortriptyline and its analogues interact with several other receptors, which contributes to their broad pharmacological spectrum and, in some cases, their side-effect profile. These include:

Adrenergic Receptors: Nortriptyline displays notable affinity for α1- and α2-adrenergic receptors.

Histamine Receptors: High affinity for the histamine H1 receptor is a common characteristic, contributing to potential sedative effects.

Muscarinic Acetylcholine Receptors: Antagonism at muscarinic receptors is responsible for the anticholinergic effects observed with many tricyclic compounds.

A significant area of investigation has been the characterization of metabolites, such as 10-hydroxynortriptyline. Studies have shown that these metabolites can have altered receptor binding profiles. For instance, the major metabolite, E-10-hydroxynortriptyline, exhibits a markedly lower affinity for muscarinic acetylcholine receptors compared to the parent compound, suggesting a potentially improved side-effect profile regarding anticholinergic effects.

Interactive Table: Binding Affinities (Ki, nM) of Nortriptyline at Human Receptors

| Target | Ki (nM) |

| Norepinephrine Transporter (NET) | 3.18 - 6.3 |

| Alpha-1B Adrenergic Receptor | 43 |

| Alpha-2B Adrenergic Receptor | 43 |

| Histamine H1 Receptor | 1.1 |

| Muscarinic Acetylcholine Receptor M1 | 15 |

| Muscarinic Acetylcholine Receptor M2 | 47 |

| Muscarinic Acetylcholine Receptor M3 | 20 |

| Muscarinic Acetylcholine Receptor M4 | 12 |

| Muscarinic Acetylcholine Receptor M5 | 36 |

Elucidation of Cellular and Subcellular Mechanisms of Action

The interaction of this compound analogues with their molecular targets initiates a cascade of cellular and subcellular events that underpin their biological effects. These mechanisms have been explored through a variety of preclinical models and assays.

Receptor Agonism/Antagonism and Modulatory Effects (e.g., alpha-adrenergic, histaminergic, cholinergic receptors)

The binding of this compound analogues to adrenergic, histaminergic, and cholinergic receptors typically results in antagonistic activity. For example, the blockade of histamine H1 receptors is responsible for the sedative properties of many of these compounds. Antagonism at muscarinic acetylcholine receptors leads to anticholinergic effects, such as dry mouth and blurred vision. The affinity for these receptors varies among different analogues, influencing their specific pharmacological profiles. Structure-activity relationship studies have indicated that modifications to the tricyclic nucleus and the side chain can significantly alter the anticholinergic potency of these compounds.

Enzyme Inhibition/Activation Kinetics and Specificity

The metabolism of this compound analogues is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies have identified CYP2D6 as the high-affinity enzyme and CYP3A4 as the low-affinity enzyme responsible for the 10-hydroxylation of nortriptyline. This has significant implications for potential drug-drug interactions. For instance, co-administration with inhibitors of CYP2D6 can lead to increased plasma concentrations of nortriptyline.

Furthermore, nortriptyline itself has been shown to be a time- and concentration-dependent inhibitor of recombinant CYP2C19 and CYP3A4. These inhibitory effects are important considerations in polypharmacy scenarios.

Ion Channel Modulation and Electrophysiological Responses (e.g., persistent sodium currents, GABA inhibition)

Recent preclinical research has highlighted the significant effects of this compound and its analogues on various ion channels, an action that may contribute to both their therapeutic efficacy in conditions like neuropathic pain and their potential for cardiotoxicity.

Notably, nortriptyline has been demonstrated to inhibit voltage-dependent K+ (Kv) channels in a concentration-dependent manner, with a reported IC50 value of 2.86 µM. This inhibition is state-independent and occurs through a direct interaction with the channel. Such modulation of potassium channels can affect cellular excitability and vascular tone. Tricyclic antidepressants are also known to block sodium channels, a mechanism that is thought to contribute to their analgesic properties.

Intracellular Signaling Pathway Perturbations

The effects of this compound analogues extend beyond direct receptor and channel modulation to the perturbation of intracellular signaling pathways. In preclinical models of depression, chronic treatment with nortriptyline has been shown to influence protein pathways involved in carbohydrate metabolism and actin-related processes in the pre-frontal cortex and hippocampus. These findings suggest that the therapeutic effects of these compounds may be mediated by longer-term molecular adaptations that impact neuronal structure and function.

In Vitro and Ex Vivo Assays for Mechanistic Pathway Characterization

A variety of in vitro and ex vivo assays are employed to dissect the mechanistic pathways of this compound analogues. Radioligand binding assays using cell lines expressing specific human receptors are fundamental for determining binding affinities. Functional assays, such as measuring the inhibition of neurotransmitter reuptake in synaptosomes, provide insights into the direct pharmacological activity of these compounds.

Electrophysiological techniques, particularly the patch-clamp method, are crucial for studying the effects of these analogues on ion channel function in isolated cells. Cell-based functional assays, including cell viability and reporter gene assays, are used to investigate the downstream consequences of receptor binding and signaling pathway modulation. Furthermore, studies using human liver microsomes are essential for characterizing the metabolism of these compounds and their potential for enzyme inhibition.

High-Throughput Screening for Target Engagement

High-throughput screening (HTS) is a foundational methodology in drug discovery used to test a large number of compounds for activity against a specific biological target. For analogues of this compound, HTS assays are instrumental in identifying molecules that effectively bind to their intended target, primarily the serotonin transporter (SERT), and in discovering novel targets.

Target engagement assays confirm the direct interaction between a compound and its protein target within a cellular environment. While the initial discovery of sertraline's class involved screening for inhibitors of serotonin reuptake, modern HTS approaches allow for more refined analysis. For instance, a library of this compound analogues could be screened using cell-based assays that measure serotonin uptake inhibition to quantify target engagement with SERT. Furthermore, screening these compounds against a broader panel of receptors and transporters helps to determine their selectivity profile. Recently, drug repurposing efforts have utilized screening to identify new applications for existing drugs. For example, sertraline was identified as a potential agent against drug-resistant gastric cancer through such screening efforts nih.gov.

Cellular Phenotypic Assays for Pathway Validation

Following target identification, cellular phenotypic assays are employed to confirm that the interaction between a this compound analogue and its target translates into a measurable biological effect, thereby validating the engagement of a specific cellular pathway. These assays assess changes in cell behavior, morphology, or function.

Recent research has repurposed sertraline, identifying novel anticancer activities through phenotypic screening. Studies have shown that sertraline can induce apoptosis (programmed cell death) and cell cycle arrest in drug-resistant gastric cancer cell lines nih.gov. The underlying mechanism was found to involve the PI3K/Akt/mTOR signaling pathway nih.gov. In another study focusing on breast cancer, sertraline was found to inhibit serine/glycine synthesis by targeting the enzyme serine hydroxymethyltransferase (SHMT) biorxiv.org. These findings were validated using assays that measure cell viability, apoptosis, and metabolic flux, confirming that this compound analogues can modulate key pathways involved in cancer cell proliferation and survival nih.govbiorxiv.orgnih.gov.

Table 1: Cellular Phenotypic Effects of Sertraline

| Cell Line | Phenotypic Effect | Pathway Validated |

|---|---|---|

| SGC-7901/DDP (Gastric Cancer) | Apoptosis Induction, Cell Cycle Arrest | PI3K/Akt/mTOR |

| Breast Cancer Cells | Inhibition of Proliferation | Serine/Glycine Synthesis (SHMT inhibition) |

Tissue-Based Functional Responses

Preclinical studies in animal models allow for the examination of tissue-based functional responses to this compound analogues, providing insights into their effects within a complex biological system. These studies bridge the gap between cellular effects and in vivo pharmacology.

In the R6/2 mouse model of Huntington's disease, treatment with sertraline led to significant neuroprotective effects. Histological analysis of brain tissue showed that sertraline treatment ameliorated striatal atrophy nih.govresearchgate.net. Furthermore, it was observed that the treatment increased levels of Brain-Derived Neurotrophic Factor (BDNF) and promoted neurogenesis in the brain nih.govresearchgate.net. In reproductive toxicology studies in rats, administration of sertraline resulted in degenerative and necrotic changes in the testes and affected the weight of seminal vesicles cabidigitallibrary.org. These tissue-level observations are critical for understanding the broader biological impact of the compound.

Preclinical Pharmacokinetic and Pre-metabolic Characterization

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is vital for its development. Preclinical pharmacokinetic studies characterize how an organism processes a this compound analogue.

In Vitro Metabolic Stability and Metabolite Identification (preclinical)

In vitro metabolic stability assays are used early in drug discovery to predict how a compound will be metabolized in vivo. These assays typically use liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism nih.govnih.govresearchgate.net.

For this compound (sertraline), in vitro studies using human liver microsomes have shown that it is extensively metabolized nih.govnih.gov. The principal metabolic pathway is N-demethylation, which forms the primary metabolite, N-desmethylsertraline nih.govnih.gov. This metabolite is significantly less potent as a serotonin uptake inhibitor than the parent compound nih.gov. Further studies have identified multiple enzymes involved in its metabolism, including several cytochrome P450 (CYP) isoforms (CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6) and monoamine oxidases (MAO-A and MAO-B) nih.govnih.govsemanticscholar.orgclinpgx.org. The involvement of multiple enzymes suggests that the metabolism of sertraline is unlikely to be profoundly impacted by the inhibition of a single enzyme researchgate.netsemanticscholar.org. Other identified metabolic pathways include oxidative deamination and glucuronide conjugation nih.govhres.ca.

Table 2: Enzymes Involved in Sertraline Metabolism (in vitro)

| Metabolic Pathway | Primary Enzymes Involved |

|---|---|

| N-demethylation | CYP2B6 (major), CYP2C19, CYP2C9, CYP3A4, CYP2D6 |

| Deamination | CYP3A4, CYP2C19, MAO-A, MAO-B |

| N-carbamoyl glucuronidation | UGT2B7 |

In Vivo Disposition and Pharmacokinetic Profiling in Preclinical Animal Models

In vivo studies in preclinical animal models are essential to understand the complete pharmacokinetic profile of a this compound analogue. These studies provide data on key parameters such as clearance, volume of distribution, and half-life.

Studies in rats and dogs have shown that sertraline is highly bound to plasma proteins (>97%) but still distributes extensively into tissues nih.gov. The volume of distribution (Vd) is large, approximately 25 L/kg in both rats and dogs, indicating significant tissue penetration nih.gov. Notably, the concentration of sertraline in the rat brain has been measured to be over 40 times higher than in plasma, which is consistent with its action within the central nervous system nih.gov. The metabolic clearance of sertraline is high in both rats and dogs, and the compound undergoes significant first-pass metabolism when administered orally nih.gov. The terminal elimination half-life in mice has been observed to be around 1 hour, though it can be dose-dependent in some species nih.gov. Bile is the primary route of elimination for metabolites in both rats and dogs nih.gov.

Table 3: Preclinical Pharmacokinetic Parameters of Sertraline

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Rat | Volume of Distribution (Vd) | ~25 L/kg | nih.gov |

| Rat | Brain:Plasma Ratio | >40:1 | nih.gov |

| Dog | Volume of Distribution (Vd) | ~25 L/kg | nih.gov |

| Dog | Half-life (t1/2) | ~26 hours | aspcapro.org |

| Mouse | Half-life (t1/2) | ~1 hour | nih.gov |

Development and Application of Preclinical Animal Models for Mechanistic Insight

The development and use of relevant animal models are crucial for investigating the therapeutic mechanisms and potential new applications of this compound analogues. These models aim to replicate aspects of human diseases to test a compound's efficacy and elucidate its mechanism of action.

For studying the primary antidepressant effects of sertraline, models such as the olfactory bulbectomized (OB) rat and the Behavioural Despair Test (or Forced Swim Test) are commonly used. In these models, sertraline has been shown to reverse depression-like behaviors, such as hyperactivity in the "open field" test for OB rats and reducing immobility time in the swim test.

More recently, specialized animal models have been used to explore novel mechanisms. The R6/2 transgenic mouse model of Huntington's disease has been instrumental in demonstrating the neuroprotective potential of sertraline. In these mice, sertraline treatment improved motor performance, prolonged survival, and reduced brain atrophy, effects that were linked to increased neurogenesis and BDNF levels nih.govresearchgate.net. Additionally, a predator exposure/psychosocial stress model in rats has been used to study PTSD-like effects, where sertraline was shown to modulate neurotransmitter levels in the prefrontal cortex and hippocampus. Transgenic mouse models with altered expression of the estrogen-synthesizing enzyme aromatase have been used to investigate sex-specific differences in the antidepressant response to sertraline researchgate.net. These diverse models are essential for gaining deeper mechanistic insights into the broad biological activities of this compound and its analogues.

Rodent Models for Specific Biological Systems (e.g., neuronal, immunological, metabolic)

Rodent models are fundamental in preclinical research to understand the multifaceted effects of this compound analogues on various biological systems. These models allow for detailed investigation into the neuronal, immunological, and metabolic impacts of these compounds.

Neuronal Systems: In the context of neuronal systems, studies often utilize mouse models of neurodegenerative diseases. For instance, research on the Neuronal Ceroid Lipofuscinoses (NCLs), a group of fatal inherited neurodegenerative diseases, has employed various mouse models to study metabolic changes associated with the disease progression. nih.gov These studies have revealed perturbations in glutamine and glutamate metabolism, as well as a decrease in γ-amino butyric acid (GABA) in the cerebellum and cortices of affected mice. nih.gov By comparing different NCL mouse models, researchers can identify common metabolic traits and distinguish between early and advanced stages of the disease, providing a platform to test the efficacy of this compound analogues in mitigating these neuronal deficits. nih.gov

Immunological and Metabolic Systems: The interplay between the immune and metabolic systems, termed "neuroimmunometabolism," is a growing area of research, particularly in the context of neurodegenerative disorders. nih.gov Rodent models have been instrumental in demonstrating how metabolic reprogramming in neuronal and glial cells can influence neuroinflammatory conditions. nih.gov For example, studies in mouse models of Multiple Sclerosis (MS) have shown that brain-infiltrating macrophages exhibit an elevated glycolytic state, suggesting a link between peripheral immune cell metabolism and central nervous system inflammation. nih.gov Furthermore, research has highlighted the role of specific molecules like TREM2 in modulating neuroinflammation and autophagy in mouse models of Alzheimer's disease. nih.gov These models provide a valuable framework for investigating how this compound analogues might modulate these neuroimmunometabolic pathways.

Recent studies have also identified specific neuronal populations in mice that control the brain-heart-gut axis and can be activated to induce a hypometabolic state. gsu.edu Activation of these neurons was found to suppress eating and lower blood pressure, heart rate, and whole-body metabolism, resembling a hibernation-like state. gsu.edu This discovery opens up new avenues for exploring the potential of this compound analogues to modulate metabolic rate and energy expenditure.

| Rodent Model | Biological System | Key Findings |

| NCL Mouse Models | Neuronal | Perturbation in glutamine and glutamate metabolism; decrease in GABA. nih.gov |

| MS Mouse Models | Immunological/Metabolic | Elevated glycolytic state in brain-infiltrating macrophages. nih.gov |

| AD Mouse Models | Immunological/Metabolic | TREM2 deficiency impacts microglial activation and autophagy. nih.gov |

| Vagal Sensory Neuron Mouse Models | Metabolic | Activation of specific neurons induces a hypometabolic state. gsu.edu |

Advanced Imaging Techniques for In Vivo Mechanistic Assessment

Advanced imaging techniques are crucial for the non-invasive, real-time assessment of the in vivo mechanisms of this compound analogues. These technologies allow for the longitudinal study of biological processes within living animals, providing more detailed information from fewer subjects and at a reduced cost compared to traditional preclinical methods. nih.gov

Fluorescent Imaging: Recent advancements in in vivo fluorescent imaging, including multispectral imaging and tomographic reconstruction, have enabled researchers to visualize and quantify biological events at the cellular and subcellular level. nih.gov Systems like the Maestro™ platform can subtract background autofluorescence and allow for the multiplexing of multiple fluorophores, enhancing the specificity of the imaging data. nih.gov The development of near-infrared fluorescent (NIRF) imaging reagents has further expanded the application of optical imaging in preclinical drug discovery. nih.gov

High-Resolution Intravital Microscopy: Intravital confocal microscopy provides high-resolution images of biological events within living animals, akin to in vitro high-content studies. nih.gov This technique has been instrumental in studying dynamic processes such as tumor cell invasion and metastasis, offering insights that can guide the development of new pharmacological interventions. nih.gov For this compound analogues, these imaging modalities can be used to track their distribution, target engagement, and downstream effects on cellular signaling pathways in real-time.

| Imaging Technique | Application | Advantages |

| Multispectral Fluorescent Imaging | Non-invasive analysis of fluorescent reporters in vivo. | Subtraction of autofluorescence, multiplexing capabilities. nih.gov |

| Near-Infrared Fluorescent (NIRF) Imaging | Optical in vivo imaging for preclinical drug discovery. | Optimized for in vivo applications. nih.gov |

| High-Resolution Intravital Confocal Microscopy | Cellular and subcellular resolution of biological events in vivo. | Adaptable for live-cell in vivo imaging applications. nih.gov |

Comparative Analysis Across Preclinical Species for Mechanistic Differences

Understanding the mechanistic differences of this compound analogues across various preclinical species is vital for translating research findings to humans. Significant biological variations exist between species, which can impact a drug's efficacy and toxicity. researchgate.net

Pharmacokinetic and Metabolic Differences: Comparative pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in different species. A study on Posiphen, for example, revealed species-specific differences in its metabolism. mdpi.com While Posiphen was the primary compound in the plasma of humans and rats, its major metabolites were different in mice and dogs, largely due to variations in the CYP3A4 family of liver isoenzymes. mdpi.com Such differences can significantly influence the exposure and pharmacological activity of this compound analogues.

Gene Expression Analysis: Cross-species gene expression analysis can help identify conserved and divergent biological pathways affected by a drug. researchgate.netnih.gov By creating comprehensive gene expression atlases for commonly used preclinical species like mice, rats, dogs, and monkeys, researchers can better predict cross-species biological differences and improve the design and interpretation of toxicology studies. nih.gov This approach assumes that conserved changes in gene expression across species are likely to translate to conserved pharmacodynamic effects. researchgate.net

Study Design Considerations: The design of comparative preclinical studies can also impact the reliability of the findings. Cross-over study designs, where the same animals receive different treatments over time, can provide more precise and accurate pharmacokinetic data with fewer animals compared to parallel group designs. nih.gov

| Species | Key Mechanistic Difference (Example: Posiphen) | Implication for this compound Analogues |

| Mouse | Metabolized primarily to N8 metabolite due to high CYP3A1 activity. mdpi.com | Potential for rapid metabolism and different metabolite profiles. |

| Rat | Posiphen is the primary compound in plasma. mdpi.com | May have a pharmacokinetic profile more similar to humans. |

| Dog | Metabolized primarily to N1 metabolite. mdpi.com | Highlights the importance of selecting appropriate animal models. |

| Human | Posiphen is the primary compound in plasma, metabolized by CYP3A4. mdpi.com | Provides a benchmark for evaluating the translational relevance of preclinical data. |

Compound Names Mentioned

| Chemical Formula | Common Name |

| This compound | Sertraline |

| N/A | Posiphen |

| N/A | Glutamine |

| N/A | Glutamate |

| N/A | γ-amino butyric acid (GABA) |

Advanced Analytical Methods Development for C19h22cln Research Materials and Metabolites

Development and Validation of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of C19H22ClN, providing the necessary resolution and sensitivity for various research applications. The development and validation of these methods are guided by international standards, such as the ICH guidelines, to ensure they are accurate, precise, and reliable. researchgate.netgtu.ac.in

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely employed technique for determining the purity of nortriptyline (B1679971) hydrochloride and for its separation from potential impurities and other compounds in pharmaceutical formulations. researchgate.netgtu.ac.inijfmr.com Validated RP-HPLC methods are crucial for quality control in research and manufacturing.

A typical RP-HPLC method involves a C18 column as the stationary phase, which provides excellent separation for non-polar to moderately polar compounds like nortriptyline. researchgate.netresearchgate.net The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijfmr.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the basic nortriptyline molecule. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis. researchgate.net Detection is commonly performed using a UV detector at a wavelength where nortriptyline exhibits significant absorbance, such as 235 nm or 239 nm. researchgate.netgtu.ac.in

Method validation, as per ICH guidelines, includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. researchgate.netgtu.ac.in

Table 1: Exemplary RP-HPLC Method Parameters for this compound (Nortriptyline HCl) Analysis

| Parameter | Condition | Source |

| Stationary Phase | Waters C18, (250×4.6mm, 5µm) | researchgate.net |

| Mobile Phase | 50 mM KH2PO4 (pH 3.0) : Methanol : Acetonitrile (50:10:40 v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 235 nm | researchgate.net |

| Mode | Isocratic | researchgate.net |

Gas Chromatography (GC) is another powerful technique for the analysis of tricyclic antidepressants like nortriptyline, especially when coupled with selective detectors. encyclopedia.pubmdpi.com Due to the relatively low volatility of nortriptyline, derivatization is sometimes employed to improve its chromatographic properties, although methods for underivatized compounds also exist. mdpi.com

GC methods often utilize capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), which are well-suited for separating a wide range of drug compounds. encyclopedia.pub Helium is commonly used as the carrier gas. encyclopedia.pub

For detection, the Flame Ionization Detector (FID) is a robust and widely used detector that provides good sensitivity for organic compounds. encyclopedia.pub Nitrogen-Phosphorus Detectors (NPD) have also been historically used for the analysis of nitrogen-containing compounds like nortriptyline, offering enhanced selectivity and sensitivity compared to FID. mdpi.com The choice of detector depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.

Table 2: GC Method Considerations for Tricyclic Antidepressant Analysis

| Parameter | Typical Condition | Source |

| Column | Capillary column (e.g., HP-5, 30 m × 0.32 mm i.d., 0.25 μm) | encyclopedia.pub |

| Carrier Gas | Helium | encyclopedia.pub |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | encyclopedia.pubmdpi.com |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction | mdpi.com |

| Derivatization | Optional, e.g., with trifluoroacetic anhydride | mdpi.com |

While nortriptyline is typically used as a racemic mixture, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers is important in advanced research. Chiral HPLC is the primary technique for assessing the enantiomeric purity of chiral compounds. sigmaaldrich.com

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are commonly used for the direct analysis of underivatized chiral compounds. sigmaaldrich.com The mobile phase conditions, including the type and concentration of the organic modifier and any additives, are critical for achieving enantiomeric resolution. sigmaaldrich.com

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for the separation of the this compound enantiomers. Once a separation is achieved, the method can be validated to ensure its suitability for the accurate determination of enantiomeric excess.

Mass Spectrometry-Based Analytical Strategies

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and selectivity for the analysis of this compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of nortriptyline and its metabolites in complex biological matrices such as plasma. tandfonline.comnih.govresearchgate.net This technique is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolite profiling. tandfonline.comresearchgate.net

The method typically involves protein precipitation to prepare plasma samples, followed by separation on a C18 column with a gradient elution using a mobile phase containing an organic solvent like acetonitrile and an aqueous component with a modifier like formic acid. tandfonline.comnih.gov Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the positive ion mode. tandfonline.comnih.gov The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, provides exceptional selectivity and sensitivity. olemiss.edu

Validated LC-MS/MS assays can achieve very low limits of quantification (LLOQ), in the sub-ng/mL range, which is necessary for tracking the concentration of nortriptyline and its active metabolites, such as E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, over time after administration. tandfonline.comnih.gov

Table 3: Representative LC-MS/MS Method Parameters for Nortriptyline and Metabolite Analysis in Plasma

| Parameter | Condition | Source |

| Sample Preparation | Protein Precipitation | tandfonline.comnih.gov |

| LC Column | C18 | tandfonline.comnih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in water (gradient) | tandfonline.comnih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | tandfonline.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | olemiss.edu |

| LLOQ (Nortriptyline) | 0.2 ng/mL | tandfonline.comnih.gov |

| LLOQ (Metabolites) | 0.5 ng/mL | tandfonline.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile components, including potential impurities in this compound research materials that may arise during synthesis. nih.govnih.govnih.gov It combines the high separation efficiency of GC with the sensitive and specific detection of MS.

For the analysis of nortriptyline and its metabolites, GC-MS methods have been developed that can be used for both qualitative and quantitative purposes. nih.govresearchgate.net The use of chemical ionization (CI) in addition to the more common electron ionization (EI) can aid in the confirmation of molecular ions, which is valuable for structural elucidation of unknown impurities. nih.govthermofisher.com High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide elemental composition data, further enhancing the confidence in impurity identification. thermofisher.com

Sample preparation for GC-MS analysis of impurities in bulk material may involve simple dissolution in a suitable solvent, while analysis in biological fluids often requires an extraction step. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of unknown metabolites of research materials such as this compound. semanticscholar.org Its high mass resolution and accuracy enable the determination of elemental compositions for precursor and product ions, which is a critical step in identifying novel metabolites. semanticscholar.orgnih.gov When coupled with liquid chromatography (LC), modern HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide accurate mass measurements of the parent compound and its metabolites. ijpras.com This precision allows for the calculation of exact mass shifts, facilitating the determination of the molecular formula of metabolites. nih.govijpras.com

The process of metabolite identification using HRMS typically involves several key steps. semanticscholar.org Initially, data acquisition is performed to obtain high-resolution mass spectra of the sample. ijpras.com This data is then processed to reduce its complexity and pinpoint potential metabolite ions that are distinct from endogenous components. semanticscholar.orgijpras.com By comparing the mass spectra of the parent compound with those of its potential metabolites, characteristic fragmentation patterns can be identified. These fragmentation patterns, combined with the accurate mass data, provide crucial information for proposing the structures of unknown metabolites. researchgate.net For instance, the high-resolution capabilities of HRMS can help distinguish between isobaric species, which have the same nominal mass but different elemental compositions, a common challenge in metabolite identification. ijpras.com

Table 1: Illustrative HRMS Data for Hypothetical this compound Metabolites

| Putative Metabolite | Proposed Biotransformation | Measured m/z (M+H)+ | Calculated m/z (M+H)+ | Mass Error (ppm) | Proposed Formula |

| M1 | Hydroxylation | 314.1569 | 314.1574 | -1.6 | C19H24ClNO+ |

| M2 | N-dealkylation | 286.1258 | 286.1261 | -1.0 | C17H18ClN+ |

| M3 | Dihydroxylation | 330.1523 | 330.1520 | +0.9 | C19H24ClNO2+ |

| M4 | Glucuronidation | 474.1788 | 474.1793 | -1.1 | C25H29ClN O6+ |

Note: This data is illustrative and represents typical findings in HRMS-based metabolite identification studies.

Electrophoretic Techniques for Compound Purity and Heterogeneity

Electrophoretic techniques are powerful analytical methods for assessing the purity and heterogeneity of charged molecules. These methods separate molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge, size, and shape. nih.govuomustansiriyah.edu.iq

Capillary Electrophoresis (CE) and CE-MS

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the purity assessment of compounds like this compound. nih.gov CE offers several advantages, including high resolution, rapid analysis times, and minimal sample and reagent consumption. nih.gov The separation in CE is based on the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.govwikipedia.org For a compound such as this compound, which contains a nitrogen atom and is likely to be basic, CE can provide excellent separation of the main component from any charged impurities or degradation products.

The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. wikipedia.orgresearchgate.net This hyphenated technique is particularly valuable for the characterization of impurities and the analysis of complex mixtures. wikipedia.orgchromatographyonline.com In a CE-MS system, the analytes separated by CE are introduced directly into the mass spectrometer, typically via an electrospray ionization (ESI) source. wikipedia.orgchromatographyonline.com This allows for the determination of the mass-to-charge ratio of the separated components, providing unambiguous identification of impurities. wikipedia.org The high resolving power of CE-MS is beneficial for separating and identifying isomers and other closely related compounds that may be present in a this compound research material. nih.gov

Table 2: Comparison of CE and CE-MS for Purity Analysis of this compound

| Feature | Capillary Electrophoresis (CE) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |

| Principle | Separation based on electrophoretic mobility in a capillary. nih.gov | Combines CE separation with mass-based detection. wikipedia.org |

| Primary Application | Purity assessment, separation of charged analytes. nih.gov | Identification and characterization of impurities, analysis of complex mixtures. wikipedia.orgchromatographyonline.com |

| Detection | UV-Vis, Diode Array Detector. | Mass Spectrometer. wikipedia.org |

| Information Provided | Migration time, peak area (purity). | Migration time, mass-to-charge ratio, structural information. wikipedia.org |

| Sensitivity | Good. | Very High. nih.gov |

| Selectivity | Good. | Excellent. nih.gov |

Spectroscopic Analytical Techniques for Material Characterization

Spectroscopic techniques are fundamental for the characterization of organic compounds, providing detailed information about their molecular structure, composition, and purity. ijpsjournal.comonlineorganicchemistrytutor.com